tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

Catalog No.
S12265591
CAS No.
M.F
C22H35N3O2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)py...

Product Name

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-cyclohexyl-N-[5-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)25(18-10-6-5-7-11-18)20-14-13-17(16-23-20)19-12-8-9-15-24(19)4/h13-14,16,18-19H,5-12,15H2,1-4H3

InChI Key

VTFLRMYIGAHHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyclohexyl ring, and a pyridine derivative with a piperidine substituent. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features that may influence biological activity.

The chemical behavior of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can be analyzed through various reactions typical of carbamates and related nitrogen-containing compounds. It may undergo:

  • Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine moiety can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Decomposition: Under certain conditions, such as heat or acidic environments, the compound may decompose, leading to the release of tert-butanol and other byproducts.

Preliminary investigations suggest that tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate exhibits significant biological activity. Compounds with similar structures have been associated with:

  • Antidepressant Effects: The presence of piperidine and pyridine rings may contribute to neuropharmacological activity, potentially impacting serotonin or dopamine pathways.
  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions:

  • Formation of the Pyridine Derivative: Starting from a suitable pyridine precursor, functionalization can be achieved through alkylation or acylation methods.
  • Piperidine Attachment: The introduction of the 1-methylpiperidine group can be performed via nucleophilic substitution on an activated pyridine derivative.
  • Carbamate Formation: Finally, the tert-butyl carbamate is synthesized by reacting the amine with a suitable carbonic acid derivative under appropriate conditions (e.g., using coupling agents like N,N'-dicyclohexylcarbodiimide).

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery for treating neurological disorders or infections.
  • Chemical Research: The compound may be utilized in studies exploring structure-activity relationships within similar classes of compounds.

Interaction studies involving tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate focus on its binding affinity and activity against specific biological targets. These studies typically assess:

  • Receptor Binding: Evaluating how well the compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition: Investigating its potential to inhibit enzymes involved in metabolic pathways relevant to disease states.

Such studies provide insights into its pharmacological profile and therapeutic viability.

Several compounds share structural similarities with tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
tert-butyl methyl(2-methylpiperidin-4-yl)carbamatePiperidine ring; methyl groupAntidepressantLacks pyridine moiety
N,N-dimethylpiperidonePiperidine core; ketoneAnalgesicNo carbamate structure
Cyclohexane carbamate derivativesCyclohexane ring; carbamateVaries widelyDifferent substituents

The presence of both piperidine and pyridine rings in tert-butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate distinguishes it from these compounds, potentially enhancing its biological activity and therapeutic applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

373.27292737 g/mol

Monoisotopic Mass

373.27292737 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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